
3-(1,5-Dimethyl-1h-pyrazol-4-yl)prop-2-en-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol is a heterocyclic organic compound featuring a pyrazole ring substituted with dimethyl groups and a propenol side chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol typically involves the condensation of 3,5-dimethyl-1H-pyrazole with an appropriate aldehyde or ketone under basic conditions. For instance, an aldol condensation reaction between 3,5-dimethyl-1H-pyrazole-4-carboxaldehyde and a suitable enolate can yield the desired product . The reaction is often carried out in the presence of a base such as sodium hydroxide in an ethanol solvent at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The double bond in the propenol side chain can be reduced to form a saturated alcohol.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4) can be employed.
Substitution: Halogenating agents or nucleophiles like amines can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one.
Reduction: Formation of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)propan-1-ol.
Substitution: Various substituted pyrazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
3-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol is not fully understood, but it is believed to interact with specific molecular targets and pathways. The pyrazole ring can engage in hydrogen bonding and π-π interactions, which may influence its biological activity . Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(3,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
3-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)prop-2-en-1-one: Contains a phenyl group, leading to different chemical properties.
Uniqueness
3-(1,5-Dimethyl-1H-pyrazol-4-yl)prop-2-en-1-ol is unique due to its specific substitution pattern and the presence of both a hydroxyl group and a propenol side chain
Propriétés
Formule moléculaire |
C8H12N2O |
|---|---|
Poids moléculaire |
152.19 g/mol |
Nom IUPAC |
(E)-3-(1,5-dimethylpyrazol-4-yl)prop-2-en-1-ol |
InChI |
InChI=1S/C8H12N2O/c1-7-8(4-3-5-11)6-9-10(7)2/h3-4,6,11H,5H2,1-2H3/b4-3+ |
Clé InChI |
QKAUYDFFUGUEPY-ONEGZZNKSA-N |
SMILES isomérique |
CC1=C(C=NN1C)/C=C/CO |
SMILES canonique |
CC1=C(C=NN1C)C=CCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-(6-Chloro-1H-benzo[d][1,2,3]triazol-1-yl)tetrahydro-2H-thiopyran 1,1-dioxide](/img/structure/B13557588.png)

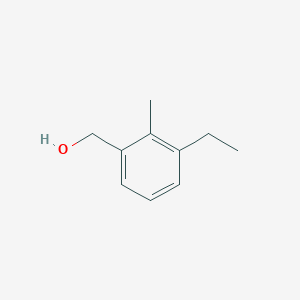
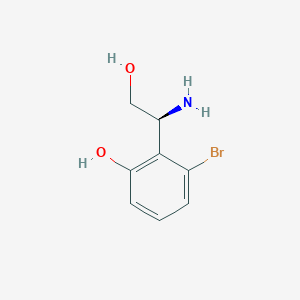
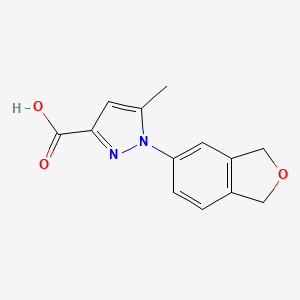
![3-(7-bromo-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B13557629.png)
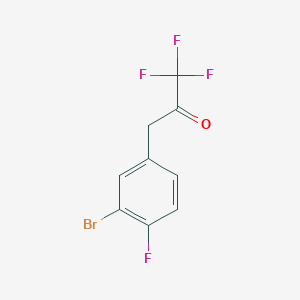
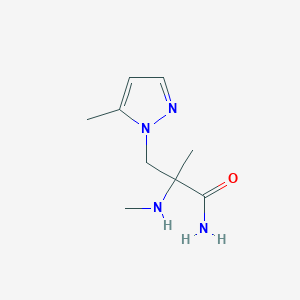
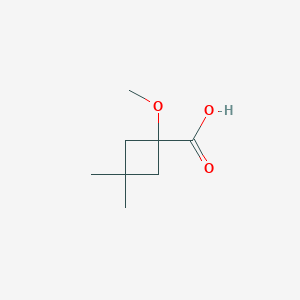
![tert-butylN-{2-[5-(chloromethyl)-5-methyl-4,5-dihydro-1,2-oxazol-3-yl]propan-2-yl}carbamate](/img/structure/B13557653.png)
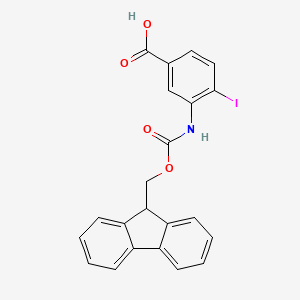
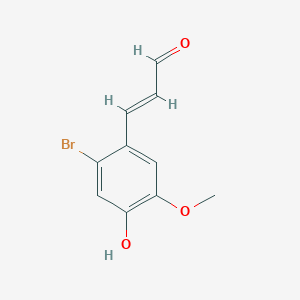
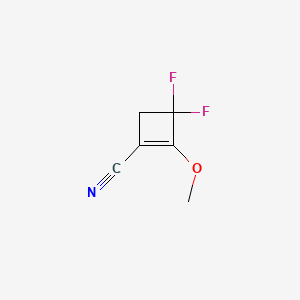
![Methyl9,9-difluoro-3-oxa-7-azabicyclo[3.3.1]nonane-1-carboxylatehydrochloride](/img/structure/B13557670.png)
